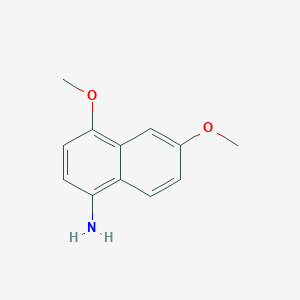
1-Naphthalenamine, 4,6-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Naphthalenamine, 4,6-dimethoxy- is an organic compound derived from naphthalene It is characterized by the presence of an amine group attached to the naphthalene ring, with two methoxy groups at the 4 and 6 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Naphthalenamine, 4,6-dimethoxy- can be synthesized through several methods. One common approach involves the nitration of 1-naphthol followed by reduction to obtain 1-naphthylamine. The methoxy groups can then be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods: Industrial production of 1-Naphthalenamine, 4,6-dimethoxy- typically involves large-scale nitration and reduction processes. The nitration step is carried out using concentrated nitric acid and sulfuric acid, followed by reduction with iron and hydrochloric acid. The methylation step is performed using methylating agents under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Naphthalenamine, 4,6-dimethoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinone derivatives.
Reduction: The compound can be reduced to form tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amine group.
Common Reagents and Conditions:
Oxidation: Reagents such as chromic acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Tetrahydro-1-naphthalenamine derivatives.
Substitution: Halogenated or nitrated naphthalenamine derivatives.
Applications De Recherche Scientifique
1-Naphthalenamine, 4,6-dimethoxy- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 1-Naphthalenamine, 4,6-dimethoxy- involves its interaction with molecular targets through its amine and methoxy groups. These functional groups can participate in hydrogen bonding, π-π interactions, and electron donation, influencing the compound’s reactivity and binding affinity. The pathways involved may include modulation of enzyme activity, disruption of cellular membranes, and interference with nucleic acid functions.
Comparaison Avec Des Composés Similaires
1-Naphthylamine: Lacks the methoxy groups, making it less versatile in certain reactions.
2-Naphthylamine: Has the amine group at a different position, affecting its reactivity and applications.
1-Naphthol: Contains a hydroxyl group instead of an amine, leading to different chemical properties and uses.
Uniqueness: 1-Naphthalenamine, 4,6-dimethoxy- is unique due to the presence of both amine and methoxy groups, which enhance its reactivity and versatility in synthetic applications. The methoxy groups increase its solubility and stability, making it a valuable intermediate in various chemical processes.
Propriétés
Numéro CAS |
121726-81-6 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4,6-dimethoxynaphthalen-1-amine |
InChI |
InChI=1S/C12H13NO2/c1-14-8-3-4-9-10(7-8)12(15-2)6-5-11(9)13/h3-7H,13H2,1-2H3 |
Clé InChI |
SOOHSUVRCJJTTN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=CC(=C2C=C1)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


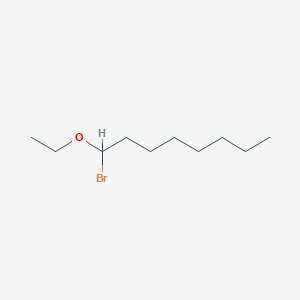

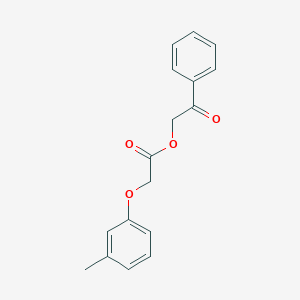

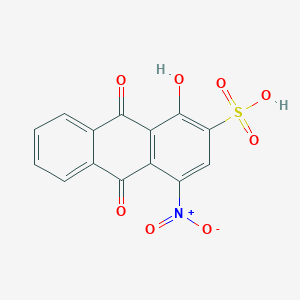
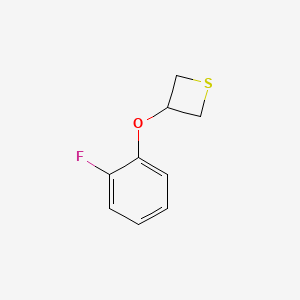

![2-[(Phenylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14303539.png)
![5-[4-(Octyloxy)phenyl]-2-(octylsulfanyl)pyrimidine](/img/structure/B14303544.png)
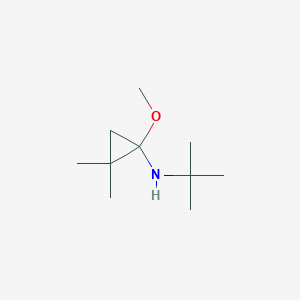
![Methoxy(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14303559.png)

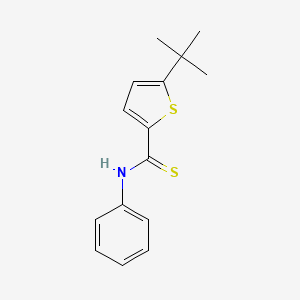
![2-[(Ethenyloxy)methyl]cyclopent-2-en-1-one](/img/structure/B14303581.png)
